molecular formula C7H8N2 B033213 3-(1H-Pyrrol-1-yl)propanenitrile CAS No. 43036-06-2

3-(1H-Pyrrol-1-yl)propanenitrile

Cat. No.: B033213
CAS No.: 43036-06-2
M. Wt: 120.15 g/mol
InChI Key: IYOLJLGYJMJLSU-UHFFFAOYSA-N
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Description

3-(1H-Pyrrol-1-yl)propanenitrile: is an organic compound with the molecular formula C7H8N2 and a molecular weight of 120.16 g/mol . It is also known by several synonyms, including N-(2-Cyanoethyl)pyrrole and 1H-Pyrrole-1-propanenitrile . This compound is characterized by the presence of a pyrrole ring attached to a propanenitrile group, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

It is known that pyrroles, which are five-membered heterocyclic compounds with a nitrogen atom, play a significant role in the structure of many natural products and pharmaceuticals.

Mode of Action

It is known that pyrrole derivatives can act as conductive polymers

Biochemical Pathways

Given the conductive properties of pyrrole derivatives , it is plausible that this compound could influence pathways related to electrical signal transmission in cells.

Result of Action

Given the potential conductive properties of this compound , it may influence electrical signal transmission within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Pyrrol-1-yl)propanenitrile typically involves the reaction of pyrrole with acrylonitrile. This reaction is catalyzed by a Lewis acid, which facilitates the addition of the nitrile group to the pyrrole ring . The reaction conditions usually involve moderate temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and efficient purification techniques, such as distillation or recrystallization, is crucial to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-Pyrrol-1-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Comparison with Similar Compounds

Uniqueness: 3-(1H-Pyrrol-1-yl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in scientific research .

Properties

IUPAC Name

3-pyrrol-1-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOLJLGYJMJLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

115112-01-1
Record name 1H-Pyrrole-1-propanenitrile, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115112-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00195647
Record name 3-(Pyrrol-1-yl)propiononitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43036-06-2
Record name 1H-Pyrrole-1-propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43036-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Pyrrol-1-yl)propiononitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrole-1-propionitrile
Source DTP/NCI
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Record name 3-(Pyrrol-1-yl)propiononitrile
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Record name 3-(pyrrol-1-yl)propiononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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